molecular formula C11H12N2O3S B14893225 3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid

3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid

Cat. No.: B14893225
M. Wt: 252.29 g/mol
InChI Key: NEMYWHNLYJPVQB-UHFFFAOYSA-N
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Description

3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid is a compound that features a tetrahydrothiophene ring substituted with a nicotinamido group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid typically involves the condensation of nicotinamide with tetrahydrothiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nicotinamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The nicotinamido group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrothiophene ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid is unique due to the combination of the nicotinamido group and the tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

3-(pyridine-3-carbonylamino)thiolane-3-carboxylic acid

InChI

InChI=1S/C11H12N2O3S/c14-9(8-2-1-4-12-6-8)13-11(10(15)16)3-5-17-7-11/h1-2,4,6H,3,5,7H2,(H,13,14)(H,15,16)

InChI Key

NEMYWHNLYJPVQB-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1(C(=O)O)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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